
(Methyl(pyrimidin-2-yl)amino)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methyl(pyrimidin-2-yl)amino)methanol is a chemical compound that features a pyrimidine ring substituted with a methylamino group and a hydroxymethyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl(pyrimidin-2-yl)amino)methanol typically involves the condensation of a pyrimidine derivative with a methylamino group and a hydroxymethyl group. Common reagents and conditions include the use of sodium hydroxide or ethoxide as catalysts . The reaction may proceed through a series of steps including ring closure, aromatization, and methylation .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale condensation reactions using automated reactors and optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(Methyl(pyrimidin-2-yl)amino)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives .
Applications De Recherche Scientifique
(Methyl(pyrimidin-2-yl)amino)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (Methyl(pyrimidin-2-yl)amino)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine: The parent compound with a similar structure but without the methylamino and hydroxymethyl groups.
2-Aminopyrimidine: A derivative with an amino group at the 2-position.
Pyrimidine-2-carboxylic acid: A derivative with a carboxyl group at the 2-position.
Uniqueness
(Methyl(pyrimidin-2-yl)amino)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylamino group and a hydroxymethyl group on the pyrimidine ring makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
[methyl(pyrimidin-2-yl)amino]methanol |
InChI |
InChI=1S/C6H9N3O/c1-9(5-10)6-7-3-2-4-8-6/h2-4,10H,5H2,1H3 |
Clé InChI |
DMPFPWNMDUXBRC-UHFFFAOYSA-N |
SMILES canonique |
CN(CO)C1=NC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


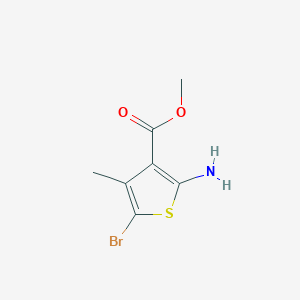
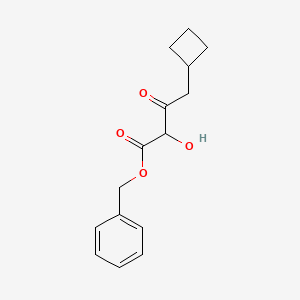
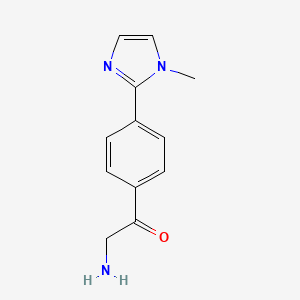
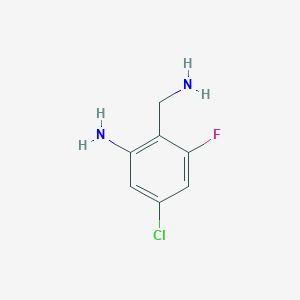
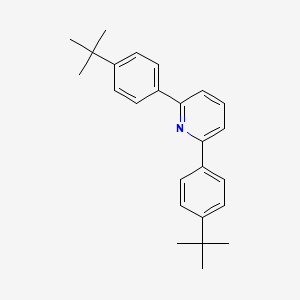

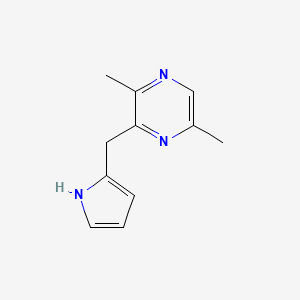

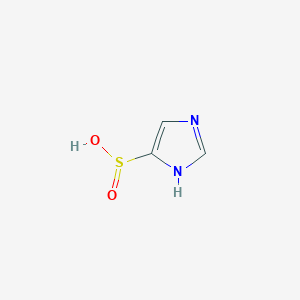
![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)

![6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13115112.png)
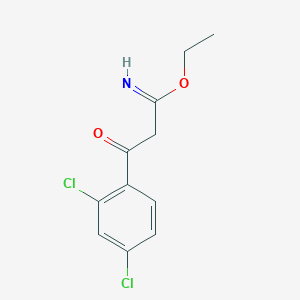
![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-(4-chlorophenyl)-2-methyl-](/img/structure/B13115120.png)
